Enzymatic IC50 Profiling
Z-VEID-FMK demonstrates a 16.4-fold greater potency for caspase-6 inhibition compared to the widely used pan-caspase inhibitor Z-VAD-FMK. This substantial difference is critical for experiments where selective caspase-6 blockade is required without confounding inhibition of other caspases [1].
| Evidence Dimension | Enzymatic IC50 against purified caspase-6 |
|---|---|
| Target Compound Data | Z-VEID-FMK IC50 = 128.6 nM |
| Comparator Or Baseline | Z-VAD-FMK IC50 = 2112 nM |
| Quantified Difference | 16.4-fold higher potency for Z-VEID-FMK |
| Conditions | In vitro enzymatic assay; 15 min enzyme/inhibitor preincubation, 40 min enzyme reaction. |
Why This Matters
Researchers requiring caspase-6-specific inhibition can use lower, more selective concentrations of Z-VEID-FMK, minimizing off-target effects and cost per experiment.
- [1] PLoS ONE. Table 1: Potency of peptide-derived caspase inhibitors possessing aldehyde (CHO) and fluoromethyl ketone (FMK) warheads against executioner caspases. PLoS ONE, 2012; 7(1): e30376. View Source
